

# Ribosomal Protein L23 (RPL23): A Pivotal Regulator of Cellular Apoptosis

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## Compound of Interest

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## Introduction

Ribosomal Protein L23 (RPL23), a component of the 60S large ribosomal subunit, has emerged as a critical regulator of cellular apoptosis, extending its function beyond its canonical role in protein synthesis.<sup>[1]</sup> Its involvement in fundamental cellular processes such as cell cycle control and stress responses has drawn significant attention, particularly in the context of cancer biology and drug development.<sup>[2]</sup> This technical guide provides a comprehensive overview of the current understanding of RPL23's role in apoptosis, detailing the key signaling pathways, experimental methodologies to interrogate its function, and quantitative data from seminal studies.

## The Dual Role of RPL23 in Apoptosis

RPL23 exhibits a fascinating dual functionality in the regulation of apoptosis, acting as both a suppressor and a promoter of programmed cell death depending on the cellular context.

- **Anti-Apoptotic Function:** In certain malignancies, such as higher-risk myelodysplastic syndrome (MDS), overexpression of RPL23 is associated with resistance to apoptosis.<sup>[3][4]</sup> This anti-apoptotic role is primarily mediated through the RPL23/Miz-1/c-Myc signaling circuit.<sup>[3][6]</sup> Elevated RPL23 levels lead to the suppression of the transcription factor Miz-1, which in turn reduces the expression of cell cycle inhibitors like p15Ink4b and p21Cip1.<sup>[6][7]</sup> Concurrently, RPL23 overexpression is linked to increased levels of the oncoprotein c-Myc, a

functional repressor of Miz-1.[3][6] This cascade ultimately results in diminished cell cycle arrest and a block in apoptosis, contributing to cancer progression and chemoresistance.[3][8]

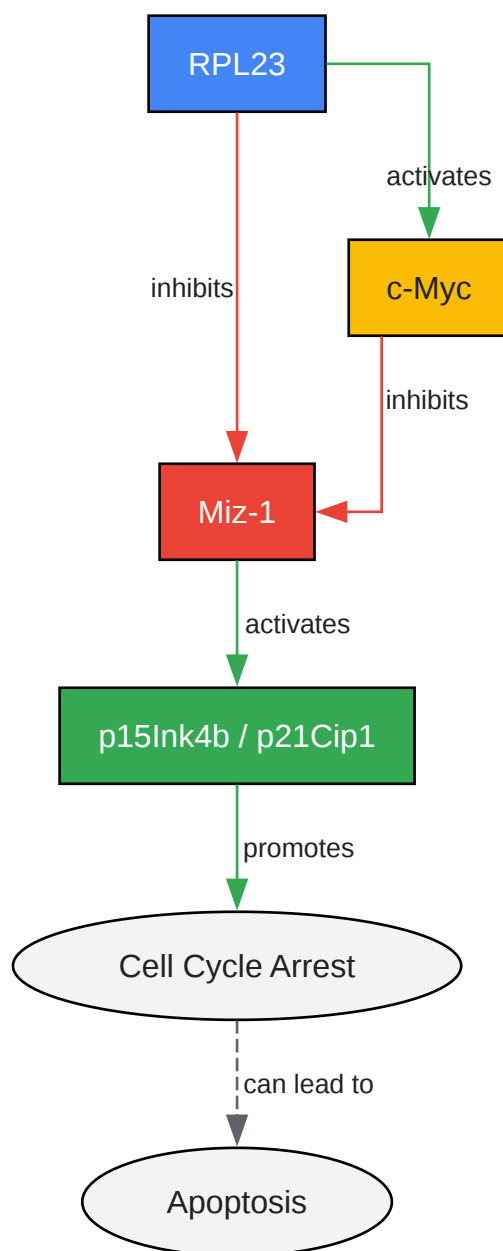
- **Pro-Apoptotic Function:** Conversely, under conditions of ribosomal stress, RPL23 can act as a tumor suppressor by activating the p53 pathway.[7][9] RPL23, along with other ribosomal proteins like RPL5 and RPL11, can bind to MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[7][9][10] This interaction inhibits MDM2's activity, leading to the stabilization and accumulation of p53.[7][10] Activated p53 can then induce cell cycle arrest and apoptosis.[9] This pro-apoptotic function has been explored in the context of gene therapy for cancers with wild-type p53.[7]

## Key Signaling Pathways Involving RPL23 in Apoptosis

The regulatory role of RPL23 in apoptosis is orchestrated through two principal signaling pathways:

### The RPL23/Miz-1/c-Myc Pathway

This pathway is central to the anti-apoptotic function of RPL23.



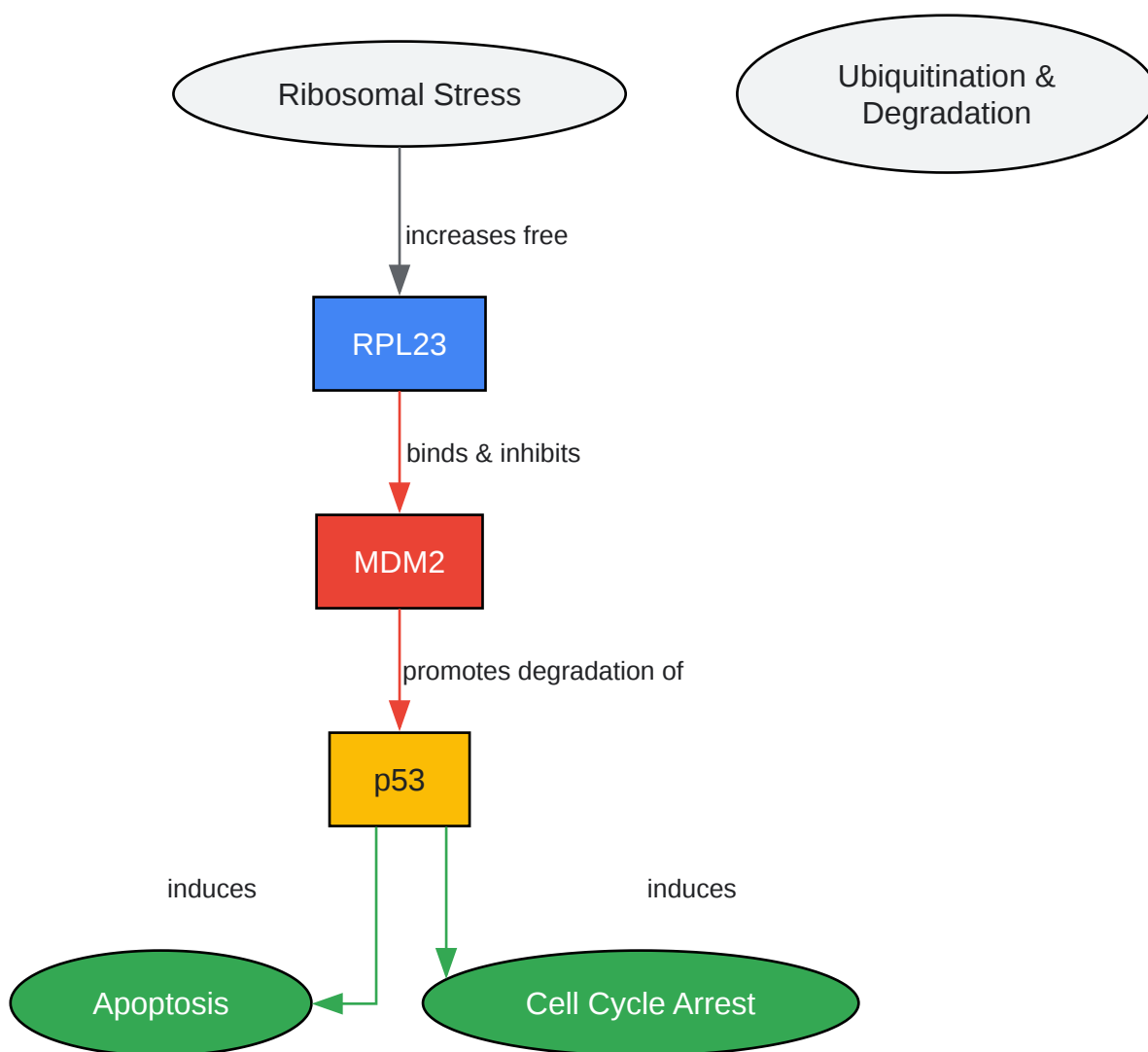
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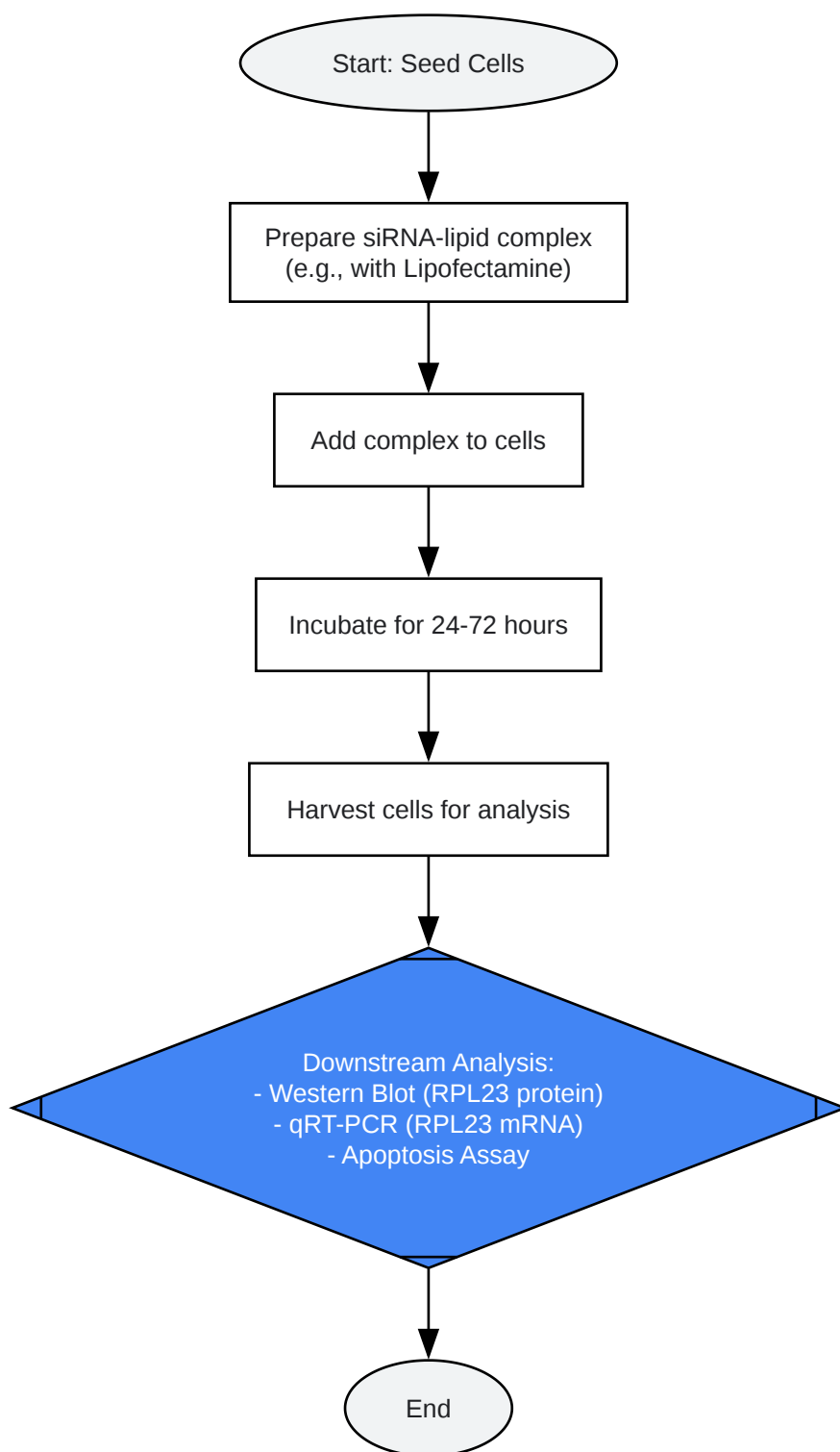
### RPL23/Miz-1/c-Myc Signaling Pathway.

In this circuit, elevated RPL23 expression suppresses Miz-1, a transcriptional activator of cell cycle inhibitors p15Ink4b and p21Cip1.[3] Concurrently, RPL23 expression is positively correlated with c-Myc, which also inhibits Miz-1 function.[3] The net effect is a reduction in cell cycle arrest, leading to apoptotic resistance.[3]

## The RPL23-MDM2-p53 Pathway

This pathway highlights the pro-apoptotic, tumor-suppressive role of RPL23.





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